1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Preparation Methods
The synthesis of 1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate catalyst to yield the desired pyrazole derivative . Industrial production methods often involve the use of amorphous carbon-supported sulfonic acid as a catalyst, which offers advantages such as low cost, non-toxicity, and stability .
Chemical Reactions Analysis
1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common reagents and conditions used in these reactions include ethanol as a solvent and catalysts such as amorphous carbon-supported sulfonic acid . Major products formed from these reactions include various pyrazolo[3,4-b]pyridine derivatives .
Scientific Research Applications
1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-(1-Methyl-2-pyrrolidinyl)pyridine:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazole-pyridine fused ring system and are studied for their potential as therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-methyl-5-(2-methylpyridin-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-7-8(4-3-5-12-7)9-6-10(11)14(2)13-9/h3-6H,11H2,1-2H3 |
InChI Key |
OTULHGOHBMSPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
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